Aminoisoquinoline, 13
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Overview
Description
Aminoisoquinoline, 13 is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a fusion product of a benzene ring and a pyridine nucleus this compound, specifically, is characterized by the presence of an amino group attached to the isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aminoisoquinoline, 13 can be achieved through various methods. One common approach involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles. This metal-free one-pot synthesis enables the formation of aminoisoquinoline derivatives from readily available starting materials .
Another method involves the conversion of 1,3-dichloro-6-nitroisoquinoline to 6-aminoisoquinoline through a series of reactions, including reduction and cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Aminoisoquinoline, 13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Aminoisoquinoline, 13 has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of aminoisoquinoline, 13 involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, this compound can induce cell death in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Aminoisoquinoline, 13 can be compared with other similar compounds, such as:
8-Aminoquinoline: This compound is used as an antimalarial agent and has a similar structure to this compound but with the amino group at a different position.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H22ClN7 |
---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
1-N-(4-chlorophenyl)-6-methyl-5-N-[3-[6-(methylamino)pyrimidin-4-yl]pyridin-2-yl]isoquinoline-1,5-diamine |
InChI |
InChI=1S/C26H22ClN7/c1-16-5-10-20-19(11-13-30-25(20)33-18-8-6-17(27)7-9-18)24(16)34-26-21(4-3-12-29-26)22-14-23(28-2)32-15-31-22/h3-15H,1-2H3,(H,29,34)(H,30,33)(H,28,31,32) |
InChI Key |
QLKGZBYGKCVLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=CC(=NC=N5)NC |
Origin of Product |
United States |
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